Bis(2-methylfuran-3-yl)sulfane

Flavor Chemistry Sensory Science Food Processing

Bis(2-methylfuran-3-yl)sulfane (CAS 93240-55-2) is a symmetric heterocyclic monosulfide composed of two 2-methylfuran rings bridged by a single sulfur atom (C10H10O2S, MW 194.25). It belongs to the 3-furyl sulfide class, a family of potent aroma compounds generated during the thermal degradation of thiamine in meat and known for imparting characteristic meaty, roasted, and savory notes.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 93240-55-2
Cat. No. B12906407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylfuran-3-yl)sulfane
CAS93240-55-2
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SC2=C(OC=C2)C
InChIInChI=1S/C10H10O2S/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3-6H,1-2H3
InChIKeyYYCJJKQREMPVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methylfuran-3-yl)sulfane (CAS 93240-55-2) Procurement Guide – Monosulfide Flavor Furan for Meat Aroma Formulation


Bis(2-methylfuran-3-yl)sulfane (CAS 93240-55-2) is a symmetric heterocyclic monosulfide composed of two 2-methylfuran rings bridged by a single sulfur atom (C10H10O2S, MW 194.25) . It belongs to the 3-furyl sulfide class, a family of potent aroma compounds generated during the thermal degradation of thiamine in meat and known for imparting characteristic meaty, roasted, and savory notes. The compound is structurally classified as an aryl thioether and has been disclosed in patents as a flavoring agent suitable for use in soups, gravies, and processed meat products [1].

Why Bis(2-methylfuran-3-yl)sulfane Cannot Be Simply Replaced by Difurfuryl Sulfide or Its Disulfide Analog in Flavor Formulations


Within the 3-furyl sulfide class, substitution at the furan ring position or changes in the sulfur bridge (sulfide vs. disulfide) produce dramatic shifts in olfactory character, potency, and stability [1]. Bis(2-methylfuran-3-yl)sulfane provides a distinct monosulfide organoleptic baseline. In contrast, the disulfide analog (bis(2-methyl-3-furyl)disulfide) delivers a potency roughly 50-fold higher and a roasted meat character at parts-per-trillion thresholds, while its substitutional isomer (difurfuryl sulfide) shifts the profile toward earthy, mushroom notes, making generic interchange commercially and sensorially non-viable for targeted meat-flavor design [1]. These structural differences also influence stability: disulfides can undergo redox cycling to release the highly potent thiol monomer, whereas the monosulfide bridge is redox-inert, offering a different stability and release profile in processed food matrices .

Bis(2-methylfuran-3-yl)sulfane Head-to-Head Performance Evidence vs. Closest Analogs


Effective Use Concentration in Soup Base Compared to Disulfide Analog

In a standardized soup base evaluation, bis(2-methylfuran-3-yl)sulfane (the monosulfide) delivered an 'excellent meat flavor' at a concentration of 10 ppm, while the structurally analogous bis(2-methyl-3-furyl)disulfide achieved a 'full meat flavor and a cooked meat aroma' at only 0.2 ppm, representing a 50-fold difference in effective use level [1]. This difference is attributed to the olfactory potency of the disulfide bridge versus the monosulfide linkage [1].

Flavor Chemistry Sensory Science Food Processing

Organoleptic Profile Differentiation from the Positional Isomer Difurfuryl Sulfide

Bis(2-methylfuran-3-yl)sulfane features 2-methyl substitution on the furan rings and attachment at the 3-position, which directs its aroma toward pure meat and cooked meat notes [1]. Its positional isomer, difurfuryl sulfide (CAS 13678-67-6), which lacks methyl substitution and is attached at the 2-furfuryl position via a methylene bridge, exhibits a distinctly different smell profile characterized as earthy, mushroom, metallic with bloody savory notes . This contrast highlights that the 2-methyl-3-furyl substitution pattern is critical for delivering a clean meat profile without the earthy off-notes associated with the furfuryl isomer.

Aroma Characterization Organoleptic Profiling Flavor Chemistry

Redox Stability Advantage Over Disulfide Analogs in Thermal Processing

The monosulfide C–S–C bridge in bis(2-methylfuran-3-yl)sulfane is inherently redox-stable, unlike the disulfide S–S bridge in bis(2-methyl-3-furyl)disulfide, which can undergo reduction to release two equivalents of the highly potent thiol monomer, 2-methyl-3-furanthiol (MFT) [1]. In the patent, the disulfide was synthesized via mild air oxidation of the thiol monomer at 20°C over 20 hours, demonstrating the facile interconversion between disulfide and thiol [1]. The monosulfide, lacking this redox-labile bond, remains structurally intact under the same conditions, providing a stable flavor entity that does not degrade to the more potent thiol [1].

Flavor Stability Redox Chemistry Thermal Processing

Hydrophobic Character (LogP) Differentiation Supporting Formulation Design

Bis(2-methylfuran-3-yl)sulfane exhibits a computed LogP of 3.64 and a polar surface area (PSA) of 51.58 Ų, placing it in a favorable hydrophobicity range for oil-phase solubility and controlled release in fatty food matrices . In comparison, the simpler congener 2-methyl-3-(methylthio)furan (CAS 63012-97-5) has a lower molecular weight (128.19 g/mol) and is described as having an intense roasted meat aroma . The symmetric dimeric structure of the target compound offers a higher boiling point and lower volatility relative to the monomeric methyl thioether, which may influence retention during high-temperature processing such as extrusion or baking. No directly measured LogP values for the disulfide analog were available for comparison at the time of this analysis.

Partition Coefficient Flavor Delivery Formulation Science

Validated Application Scenarios for Bis(2-methylfuran-3-yl)sulfane Based on Quantitative Evidence


Low-Intensity Meat Flavor Background in Dry Soup Mixes and Bouillon Bases

Based on the patent-demonstrated effective concentration of 10 ppm in soup base [1], bis(2-methylfuran-3-yl)sulfane is ideally suited for dry soup mixes, bouillon cubes, and instant noodle seasoning packets where a sustained, moderate-intensity meaty background note is required. The monosulfide's lower potency relative to the disulfide (50-fold difference) makes dosing easier and more forgiving in industrial powder blending operations, reducing the risk of over-flavoring that can occur when using sub-ppm-level, ultra-potent disulfide compounds [1].

Thermally Stable Meat Flavor for Retort-Processed Canned Meats and Gravies

The redox-inert C–S–C bridge of bis(2-methylfuran-3-yl)sulfane provides a theoretical stability advantage over disulfide-based flavorants (which can degrade to thiols under reducing conditions) during the high-temperature retort sterilization of canned meat products and shelf-stable gravies [1]. This scenario is supported by the patent's disclosure that furyl monosulfides generally impart a meat or cooked meat flavor and aroma [1], and by the class-level inference that monosulfides resist redox cycling that disulfides undergo [1].

Fat-Phase Flavor Delivery in Emulsified Meat Products (Sausages, Pâtés)

With a computed LogP of 3.64 and PSA of 51.58 Ų , bis(2-methylfuran-3-yl)sulfane partitions preferentially into lipid phases. This physicochemical profile supports its use as a fat-soluble flavor ingredient in emulsified meat systems such as frankfurters, liver pâtés, and meat spreads, where it can provide a consistent meat aroma release during consumption. The higher molecular weight (194.25 g/mol) relative to monomeric methyl thioether analogs suggests lower volatility and better retention during emulsification and cooking .

Meat Note Differentiation in Plant-Based Meat Analogues

The clean meaty profile of bis(2-methylfuran-3-yl)sulfane, without the earthy or mushroom notes characteristic of difurfuryl sulfide , makes it a strategic choice for flavoring plant-based meat analogues where a recognizable, authentic meat character is essential and off-notes are particularly detrimental to consumer acceptance. The 10 ppm effective concentration established in model soup systems [1] provides a starting point for dose optimization in extruded vegetable protein matrices.

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